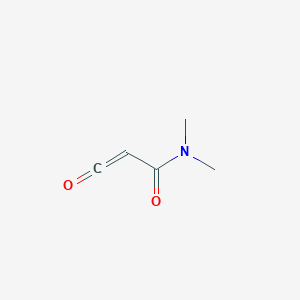
2-Hydroxyethyl methoxyacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxyethyl methoxyacetate is an organic compound with the chemical formula C5H10O4. It is a colorless, viscous liquid known for its versatility in various chemical reactions and applications. This compound is often used in the synthesis of polymers and as an intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Hydroxyethyl methoxyacetate can be synthesized through several methods:
Esterification: One common method involves the esterification of methoxyacetic acid with ethylene glycol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion.
Transesterification: Another method is the transesterification of methyl methoxyacetate with ethylene glycol. This process also requires a catalyst, often a base like sodium methoxide, and is performed under controlled temperatures to ensure high yield.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes to maximize efficiency and yield. Large-scale esterification reactors are used, and the reaction conditions are optimized for temperature, pressure, and catalyst concentration. The product is then purified through distillation or other separation techniques to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-Hydroxyethyl methoxyacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form methoxyacetic acid and other oxidation products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield ethylene glycol and methoxyethanol. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products:
Oxidation: Methoxyacetic acid.
Reduction: Ethylene glycol, methoxyethanol.
Substitution: Various substituted esters depending on the reagent used.
Aplicaciones Científicas De Investigación
2-Hydroxyethyl methoxyacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers. Its reactivity makes it valuable in creating specialized materials.
Biology: In biological research, it serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form biocompatible polymers.
Industry: The compound is used in the production of coatings, adhesives, and resins. Its properties make it suitable for creating materials with specific mechanical and chemical characteristics.
Mecanismo De Acción
The mechanism by which 2-hydroxyethyl methoxyacetate exerts its effects depends on the specific application:
Polymerization: In polymer chemistry, it acts as a monomer that can undergo polymerization to form long-chain polymers. The hydroxyl and ester groups participate in the formation of cross-linked networks.
Biological Systems: In biological systems, it can interact with cellular components through its hydroxyl and ester groups, potentially modifying biological pathways or serving as a carrier for other molecules.
Comparación Con Compuestos Similares
2-Hydroxyethyl methoxyacetate can be compared with other similar compounds such as:
2-Hydroxyethyl methacrylate: Both compounds have hydroxyl and ester groups, but 2-hydroxyethyl methacrylate is more commonly used in the production of hydrogels and contact lenses.
Methoxyacetic acid: This compound is a simpler analog with similar reactivity but lacks the hydroxyl group, making it less versatile in polymerization reactions.
Ethylene glycol methacrylate: Similar in structure but used more extensively in the production of polymers with specific mechanical properties.
The uniqueness of this compound lies in its combination of hydroxyl and ester functionalities, which provide a balance of reactivity and stability, making it suitable for a wide range of applications.
Propiedades
Número CAS |
131242-72-3 |
|---|---|
Fórmula molecular |
C5H10O4 |
Peso molecular |
134.13 g/mol |
Nombre IUPAC |
2-hydroxyethyl 2-methoxyacetate |
InChI |
InChI=1S/C5H10O4/c1-8-4-5(7)9-3-2-6/h6H,2-4H2,1H3 |
Clave InChI |
SWMCVUROTJLNQY-UHFFFAOYSA-N |
SMILES canónico |
COCC(=O)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


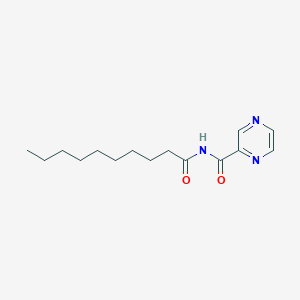

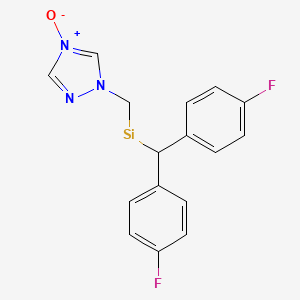
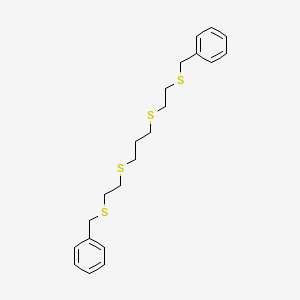

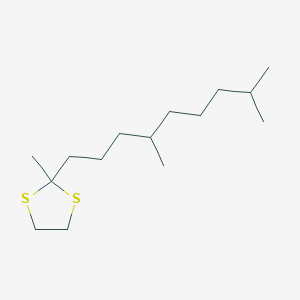
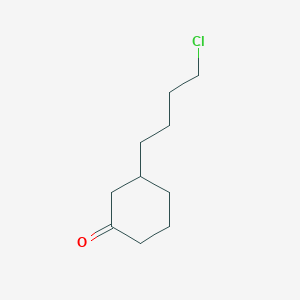
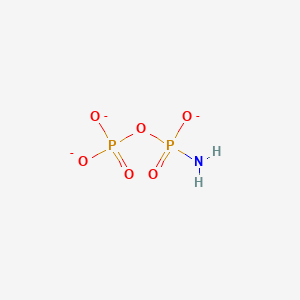
![3-[(E)-(3-Nitrophenyl)diazenyl]-9H-carbazole](/img/structure/B14273751.png)

![1-Ethyl-1'-[5-(trimethylazaniumyl)pentyl]-4,4'-bipyridin-1-ium](/img/structure/B14273758.png)
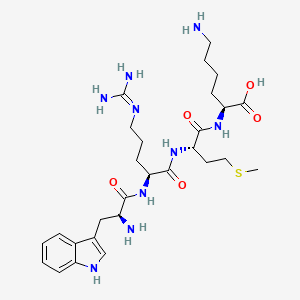
![(1-{2-[Methyl(phenyl)amino]ethyl}-1H-indol-3-yl)acetic acid](/img/structure/B14273779.png)
